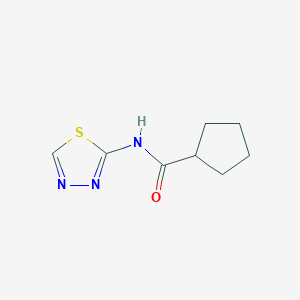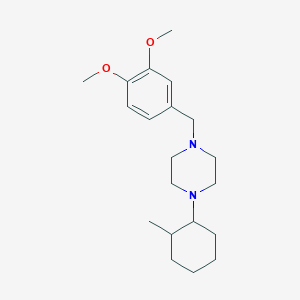![molecular formula C25H24N4O B10891108 6-cyclopropyl-3-methyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891108.png)
6-cyclopropyl-3-methyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as cyclopropyl, methyl, phenethyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method starts with the preparation of 1-phenyl-3-methyl-5-amino-pyrazole, which is then treated with 1,3-diketones in glacial acetic acid to form the pyrazolopyridine core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.
Indole Derivatives: Compounds with an indole nucleus that share some biological activities with pyrazolopyridines.
Uniqueness
6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its cyclopropyl and phenethyl groups, in particular, contribute to its unique pharmacological profile and potential therapeutic applications.
特性
分子式 |
C25H24N4O |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
6-cyclopropyl-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O/c1-17-23-21(25(30)26-15-14-18-8-4-2-5-9-18)16-22(19-12-13-19)27-24(23)29(28-17)20-10-6-3-7-11-20/h2-11,16,19H,12-15H2,1H3,(H,26,30) |
InChIキー |
JCJGCMWVGYZCMH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10891032.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10891053.png)
![N-(2-cyanophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10891061.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10891067.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10891071.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]acetohydrazide](/img/structure/B10891091.png)
![Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10891104.png)
![Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10891107.png)
![2,2,3,3-tetrafluoro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10891112.png)

